![molecular formula C14H11NO3 B7683294 ethyl (Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoate](/img/structure/B7683294.png)
ethyl (Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl (Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoate, commonly known as benzofurocoumarin, is a synthetic organic compound with a molecular formula of C17H13NO3. It belongs to the class of coumarin derivatives and is widely used in scientific research due to its unique chemical properties.
Mechanism of Action
Benzofurocoumarin exhibits fluorescence properties due to the presence of a coumarin moiety. The fluorescence properties of benzofurocoumarin are highly sensitive to changes in the local environment, such as pH, temperature, and the presence of metal ions. This property makes it an ideal probe for the detection of various analytes.
Biochemical and Physiological Effects:
Benzofurocoumarin has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are required to determine the exact mechanism of action and potential therapeutic applications.
Advantages and Limitations for Lab Experiments
Benzofurocoumarin is a highly sensitive and specific probe for the detection of various analytes. It is also easy to synthesize and relatively inexpensive. However, its fluorescence properties are highly dependent on the local environment, which can limit its use in certain applications.
Future Directions
1. Development of new synthetic methods for the preparation of benzofurocoumarin and its derivatives.
2. Investigation of the mechanism of action of benzofurocoumarin and its potential therapeutic applications.
3. Development of new fluorescent probes based on benzofurocoumarin for the detection of specific analytes.
4. Exploration of the use of benzofurocoumarin as a photosensitizer for photodynamic therapy.
5. Investigation of the potential use of benzofurocoumarin in the development of new diagnostic tools for various diseases.
Synthesis Methods
The synthesis of benzofurocoumarin involves the reaction of 3-(1-benzofuran-2-yl)acrylic acid with ethyl cyanoacetate in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation mechanism and yields benzofurocoumarin as a yellow crystalline solid.
Scientific Research Applications
Benzofurocoumarin has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, amino acids, and proteins. It has also been used as a photosensitizer for photodynamic therapy and as a precursor for the synthesis of other coumarin derivatives.
properties
IUPAC Name |
ethyl (Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-2-17-14(16)11(9-15)8-12-7-10-5-3-4-6-13(10)18-12/h3-8H,2H2,1H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCDBGPDHYWAGB-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2O1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC2=CC=CC=C2O1)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoate |
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